5-Amino-1H-indole-3-carbaldehyde
Overview
Description
5-Amino-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-indole-3-carbaldehyde typically involves the reaction of 5-nitro-1H-indole-3-carbaldehyde with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid. The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial methods may involve more robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 5-Amino-1H-indole-3-carboxylic acid.
Reduction: 5-Amino-1H-indole-3-methanol.
Substitution: Various amides or secondary amines depending on the substituents used.
Scientific Research Applications
5-Amino-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are valuable in developing new materials and catalysts.
Biology: The compound is used in studying enzyme interactions and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
5-Nitro-1H-indole-3-carbaldehyde: Contains a nitro group instead of an amino group, which affects its reactivity and applications.
5-Bromo-1H-indole-3-carbaldehyde:
Uniqueness
5-Amino-1H-indole-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the indole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthesizing various biologically and industrially important compounds.
Properties
IUPAC Name |
5-amino-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOOFSXXAVASGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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